Antiviral agent 47

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

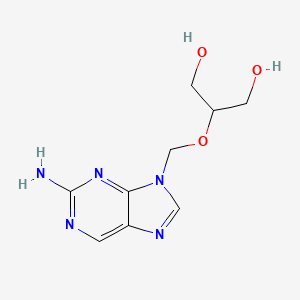

CAS 编号 |

89419-23-8 |

|---|---|

分子式 |

C9H13N5O3 |

分子量 |

239.23 g/mol |

IUPAC 名称 |

2-[(2-aminopurin-9-yl)methoxy]propane-1,3-diol |

InChI |

InChI=1S/C9H13N5O3/c10-9-11-1-7-8(13-9)14(4-12-7)5-17-6(2-15)3-16/h1,4,6,15-16H,2-3,5H2,(H2,10,11,13) |

InChI 键 |

WVDCJUSYASXINB-UHFFFAOYSA-N |

规范 SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)COC(CO)CO |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Antiviral Agent QL47: A Technical Guide

For Immediate Release

BOSTON, MA – Researchers have elucidated the mechanism of action of QL47, a potent, broad-spectrum antiviral agent that targets a fundamental process in host cells to inhibit viral replication. This in-depth guide provides a technical overview of QL47's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Core Mechanism of Action: Inhibition of Eukaryotic Translation

QL47 exerts its antiviral effect by targeting the host cell's own machinery for protein synthesis. It is a small-molecule inhibitor that broadly suppresses both viral and host protein production by selectively targeting eukaryotic translation.[1][2][3] Evidence suggests that QL47 acts at an early stage of translation elongation, a critical step in the synthesis of new proteins.[2][3]

A key feature of QL47 is its ability to inhibit protein synthesis initiated through both the canonical cap-driven mechanism and various non-canonical, internal ribosome entry site (IRES)-mediated strategies employed by a wide range of viruses. This broad inhibitory profile explains its activity against diverse viral families, including Flaviviruses, Enteroviruses, and Vesiculoviruses. The antiviral activity of QL47 is dependent on its acrylamide moiety, suggesting a covalent mechanism of action where it irreversibly binds to its cellular target.

Quantitative Data Summary

The antiviral potency and cytotoxic profile of QL47 and its analogs have been quantitatively assessed. The following tables summarize key findings from published studies.

| Compound | Target Virus | Assay Cell Line | IC90 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC90) | Reference |

| QL47 | Dengue Virus 2 (DENV2) | Huh7 | 0.343 | >10 | >29 |

| Compound | Inhibition of DENV2 Replicon Translation (%) at 2 µM | Inhibition of DENV2 Replicon Translation (%) at 10 µM | Reference |

| QL47 | >90 | >99 | |

| YKL-04-085 | >90 | >99 | |

| QL47R (inactive analog) | <10 | <20 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of QL47.

Antiviral Activity Assay (Viral Focus-Forming Assay)

This assay quantifies the reduction in infectious virus production in the presence of the test compound.

-

Cell Seeding: Seed Huh7 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Infection: Infect the Huh7 cell monolayer with DENV2 at a specified multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, add serial dilutions of QL47 or control compounds to the wells. A DMSO control is run in parallel.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Virus Titration: Collect the supernatant containing progeny virions. The titer of infectious virus in the supernatant is determined by a focus-forming assay on a fresh monolayer of susceptible cells (e.g., Vero cells).

-

Data Analysis: The number of viral foci is counted for each compound concentration. The IC90 value, the concentration of the compound that reduces the viral yield by 90% (a 1-log10 reduction), is calculated using non-linear regression analysis.

Translation Inhibition Assay (DENV2 Replicon Assay)

This assay measures the effect of the compound on the translation of a viral replicon encoding a reporter gene.

-

Cell Transfection: Transfect Huh7 cells with a non-replicative DENV2(GVD) replicon RNA that encodes a luciferase reporter gene.

-

Compound Treatment: Following transfection, treat the cells with various concentrations of QL47 or control compounds.

-

Incubation: Incubate the cells for a defined period to allow for replicon translation and luciferase expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The luciferase signal is normalized to a DMSO control to determine the percentage of translation inhibition for each compound concentration.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed Huh7 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of QL47 or control compounds.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 24 hours).

-

Viability Assessment: Measure cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-8) or by measuring ATP levels (e.g., CellTiter-Glo).

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by non-linear regression.

Conclusion

Antiviral agent QL47 represents a promising broad-spectrum therapeutic candidate that functions by inhibiting a fundamental host process essential for viral replication: eukaryotic translation. Its ability to target both cap-dependent and IRES-mediated translation underscores its potential to be effective against a wide array of viral pathogens. Further investigation into the precise molecular target of QL47 will be crucial for its continued development and for a deeper understanding of the intricacies of the host-virus interface. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the discovery and development of novel host-targeted antiviral therapies.

References

- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral agent 47 discovery and synthesis

An in-depth analysis of the discovery and synthesis of the broad-spectrum antiviral agent QL47 reveals its potential as a host-targeted inhibitor of viral translation. This technical guide consolidates the available data on its discovery, synthesis, and mechanism of action, providing researchers and drug development professionals with a comprehensive overview.

Discovery of QL47

Broad-Spectrum Antiviral Activity

QL47 has demonstrated potent activity against a range of RNA viruses, indicating that it likely targets a host cell factor that these viruses rely on for their replication.[1] By targeting a host process, QL47 presents a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of QL47 and a key analog, YKL-04-085.

| Compound | DENV2 IC90 (μM) | Cytotoxicity (Huh7 cells) CC50 (μM) | Therapeutic Index (CC50/IC90) | Kinase Activity |

| QL47 | 0.343 | >12 | >35 | BTK inhibitor |

| YKL-04-085 | ~0.3 | >10 | >33 | Devoid of kinase activity |

Data compiled from a structure-activity relationship study of QL47.

Mechanism of Action: Inhibition of Viral Translation

Subsequent investigations into the mechanism of action of QL47 revealed that it is a potent inhibitor of viral protein synthesis. It was demonstrated that QL47 inhibits both canonical cap-driven and non-canonical translation initiation strategies, suggesting it targets a core component of the eukaryotic translation machinery. The likely point of intervention is an early step in translation elongation.

Caption: Mechanism of action of QL47.

Experimental Protocols

Antiviral Assay

The antiviral activity of QL47 and its analogs was assessed using a viral focus-forming assay.

-

Cell Seeding: Huh7 cells are seeded in 96-well plates.

-

Infection and Treatment: Cells are infected with Dengue virus (DENV2) at a specified multiplicity of infection. Immediately following infection, the cells are treated with the compounds at various concentrations (e.g., 2 μM and 10 μM). A DMSO control is run in parallel.

-

Incubation: The infected and treated cells are incubated for 24 hours.

-

Quantification of Viral Production: After 24 hours, the culture supernatants are collected. The amount of infectious DENV particles in the supernatant is quantified by a focus-forming assay. This involves serially diluting the supernatant and using it to infect a fresh monolayer of cells. After a period of incubation, the cells are fixed and stained for viral antigens to visualize and count the foci (clusters of infected cells).

-

Data Analysis: The antiviral potency is expressed as a log-fold change in viral production relative to the DMSO-treated control.

Synthesis of Antiviral Agent 47 (General Scheme)

While a detailed, step-by-step synthesis protocol for QL47 is not fully provided in the referenced abstracts, a general approach for the synthesis of similar tricyclic quinoline inhibitors can be inferred. The synthesis would likely involve a multi-step process to construct the core tricyclic quinoline scaffold, followed by the addition of various functional groups to explore the structure-activity relationship.

A related synthesis for a different antiviral compound also designated "47," which is active against human cytomegalovirus (HCMV), was achieved using an OYE3 enzyme, sodium acetate (NaOAc), and ethanol (EtOH). This suggests that enzymatic synthesis could be a viable approach for producing such compounds.

Caption: General synthetic workflow for QL47 analogs.

Conclusion and Future Directions

Antiviral agent QL47 represents a promising lead compound for the development of broad-spectrum, host-targeted antiviral therapies. Its mechanism of action, the inhibition of eukaryotic translation, is a novel approach that could be effective against a wide range of viral pathogens. The structure-activity relationship studies have already identified a derivative, YKL-04-085, which is devoid of the original kinase activity while retaining potent antiviral effects, highlighting the potential for further optimization. Future research should focus on elucidating the precise molecular target of QL47 within the translation machinery and on further medicinal chemistry efforts to improve its pharmacokinetic properties and safety profile.

References

In Vitro Antiviral Profile of Antiviral Agent 47: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the in vitro antiviral properties of Antiviral Agent 47, a novel investigational compound. It details the agent's efficacy against select respiratory viruses, outlines the methodologies used for its evaluation, and presents a hypothetical mechanism of action based on the inhibition of critical host-cell signaling pathways.

Quantitative Summary of In Vitro Antiviral Activity

The antiviral efficacy and cytotoxicity of this compound were evaluated against two significant respiratory pathogens: Influenza A virus (IAV) and SARS-CoV-2. The key parameters determined were the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). The selectivity index (SI = CC50/EC50) is a critical measure of an antiviral compound's therapeutic window, with higher values indicating greater potential for selective inhibition of viral replication with minimal host cell toxicity.[1][2] Compounds are generally considered active and worthy of further investigation when SI values are greater than or equal to 10.[1]

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A Virus | A/WSN/33 (H1N1) | MDCK | 1.8 | >100 | >55.6 |

| SARS-CoV-2 | USA-WA1/2020 | Vero E6 | 4.2 | >100 | >23.8 |

-

EC50 (50% Effective Concentration): The concentration of this compound required to inhibit the virus-induced cytopathic effect by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of this compound required to reduce cell viability by 50%.[1]

-

MDCK (Madin-Darby Canine Kidney) Cells: A standard cell line for the isolation and propagation of influenza viruses.[3]

-

Vero E6 Cells: A monkey kidney-derived cell line widely used for SARS-CoV-2 research due to its high permissiveness to the virus.

Hypothesized Mechanism of Action

Viruses are obligate intracellular parasites that hijack host cellular machinery and signaling pathways to facilitate their replication. Targeting these host factors represents a promising antiviral strategy that may offer a broader spectrum of activity and a higher barrier to the development of resistance compared to direct-acting antivirals.

This compound is hypothesized to exert its antiviral effect by inhibiting the MAPK/ERK signaling pathway , a critical cellular cascade that many viruses, including Influenza A and coronaviruses, exploit for efficient replication. By blocking a key kinase in this pathway, Agent 47 disrupts the cellular environment, making it non-conducive to viral propagation.

Experimental Methodologies

The following protocols detail the standardized in vitro assays used to determine the antiviral activity and cytotoxicity of this compound.

Experimental Workflow Overview

The overall process for evaluating the antiviral efficacy of Agent 47 involves parallel assays to determine its effect on host cell viability (cytotoxicity) and its ability to inhibit virus-induced cell death (antiviral activity). This dual-assay approach is essential for calculating the selectivity index.

Cell Lines and Virus Propagation

-

Cell Lines:

-

Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Vero E6 cells were maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% penicillin-streptomycin. All cells were incubated at 37°C in a 5% CO2 atmosphere.

-

-

Virus Strains:

-

Influenza A/WSN/33 (H1N1) was propagated in MDCK cells in the presence of TPCK-treated trypsin.

-

SARS-CoV-2 (USA-WA1/2020) was propagated in Vero E6 cells. Viral titers were determined by plaque assay or TCID50 assay and stored at -80°C.

-

Cytotoxicity Assay

The potential toxicity of this compound on host cells was determined using a colorimetric MTT assay, which measures cellular metabolic activity.

-

Cell Seeding: MDCK or Vero E6 cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: The growth medium was removed, and 100 µL of fresh medium containing two-fold serial dilutions of this compound was added to the wells. Control wells contained medium with vehicle (DMSO) only.

-

Incubation: Plates were incubated for 48-72 hours at 37°C, corresponding to the duration of the antiviral assay.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Analysis: The 50% cytotoxic concentration (CC50) was calculated by non-linear regression analysis of the dose-response curves using specialized software.

Antiviral Activity Assay (CPE Reduction Assay)

The efficacy of this compound in protecting cells from virus-induced cytopathic effect (CPE) was quantified.

-

Cell Seeding: Cells were seeded in 96-well plates as described for the cytotoxicity assay.

-

Infection and Treatment: When cell monolayers reached >90% confluency, the culture medium was removed. Cells were then treated with serial dilutions of this compound and subsequently infected with the respective virus (e.g., at a Multiplicity of Infection of 0.01).

-

Controls: The assay included uninfected, untreated cells (cell control) and infected, untreated cells (virus control).

-

Incubation: Plates were incubated at 37°C until the virus control wells showed >80% CPE (typically 48-72 hours).

-

Quantification: Cell viability was quantified using the MTT method as described above.

-

Analysis: The percentage of CPE inhibition was calculated relative to the cell and virus controls. The 50% effective concentration (EC50) was determined from the dose-response curves via non-linear regression.

References

In-Depth Technical Guide: Spectrum of Activity of Antiviral Agent Cidofovir Against DNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cidofovir is an acyclic nucleoside phosphonate with a broad spectrum of activity against a wide range of DNA viruses.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of Cidofovir, its mechanism of action, and detailed protocols for key experimental assays used to determine its antiviral activity. The quantitative data on its potency against various DNA virus families, including Herpesviridae, Adenoviridae, Poxviridae, Papillomaviridae, and Polyomaviridae, are summarized for comparative analysis.

Mechanism of Action

Cidofovir exerts its antiviral effect by targeting viral DNA synthesis.[2][3] As a nucleotide analog, it requires activation through phosphorylation, a process carried out by host cellular enzymes, not viral kinases. This allows Cidofovir to be effective against certain resistant viral strains, such as thymidine kinase-deficient herpesviruses.[2]

Once inside the cell, Cidofovir is converted into its active diphosphate form. This active metabolite then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of the elongating viral DNA chain and subsequent inhibition of viral replication.[1]

Signaling Pathway: Intracellular Activation and Action of Cidofovir

The following diagram illustrates the intracellular activation pathway of Cidofovir and its mechanism of inhibiting viral DNA synthesis.

Caption: Intracellular activation of Cidofovir and inhibition of viral DNA synthesis.

In Vitro Spectrum of Activity

Cidofovir has demonstrated potent antiviral activity against a diverse range of DNA viruses in vitro. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of Cidofovir against various members of key DNA virus families.

Table 1: Activity Against Herpesviridae

| Virus | Strain | Cell Line | EC50 / IC50 (µM) | Reference |

| Human Cytomegalovirus (HCMV) | AD-169 | HEL | 0.5 ± 0.1 | |

| Herpes Simplex Virus-1 (HSV-1) | KOS | Vero | 9.3 ± 1.2 | |

| Herpes Simplex Virus-2 (HSV-2) | G | Vero | 8.9 ± 1.5 | |

| Varicella-Zoster Virus (VZV) | Ellen | HFF | 0.6 ± 0.1 | |

| Epstein-Barr Virus (EBV) | B95-8 | P3HR-1 | 0.15 ± 0.05 | |

| Human Herpesvirus 6 (HHV-6) | Z29 | HSB-2 | 0.2 ± 0.08 |

Table 2: Activity Against Adenoviridae

| Virus | Serotype | Cell Line | EC50 / IC50 (µM) | Reference |

| Human Adenovirus | 2 | A549 | 1.8 ± 0.5 | |

| Human Adenovirus | 5 | A549 | 2.2 ± 0.6 | |

| Human Adenovirus | 8 | A549 | 1.9 ± 0.4 | |

| Human Adenovirus | 37 | A549 | 2.5 ± 0.7 |

Table 3: Activity Against Poxviridae

| Virus | Strain | Cell Line | EC50 / IC50 (µM) | Reference |

| Vaccinia Virus | WR | BSC-40 | 14.8 | |

| Cowpox Virus | Brighton | Vero | 11.1 | |

| Monkeypox Virus | Zaire | Vero | 3.7 | |

| Variola Virus (Smallpox) | Bangladesh-1975 | Vero | 1.5 |

Table 4: Activity Against Papillomaviridae and Polyomaviridae

| Virus | Type/Strain | Cell Line | EC50 / IC50 (µM) | Reference |

| Human Papillomavirus (HPV) | 11 | Raft Culture | ~10 | |

| BK Polyomavirus | Dunlop | RPTE | 18.4 | |

| JC Polyomavirus | Mad-1 | PHFG | 3.7 |

Experimental Protocols

The in vitro antiviral activity of Cidofovir is primarily determined using two key assays: the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay measures the ability of an antiviral agent to reduce the number of viral plaques formed in a cell monolayer.

Detailed Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or A549 cells) in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Infection: Infect the cell monolayers with a standardized amount of virus (to produce 50-100 plaques per well) for 1-2 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of Cidofovir in a medium containing a low concentration of serum.

-

Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., agarose or methylcellulose) containing the different concentrations of Cidofovir.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 3-10 days, depending on the virus).

-

Staining: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: The EC50 value is calculated as the concentration of Cidofovir that reduces the number of plaques by 50% compared to the untreated virus control.

Workflow for Plaque Reduction Assay

Caption: Workflow of the Plaque Reduction Assay for antiviral testing.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the destructive effects of viral infection.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of Cidofovir in a cell culture medium.

-

Treatment and Infection: Add the Cidofovir dilutions to the cell monolayers, followed by the addition of a standardized amount of virus that would cause complete CPE in untreated wells.

-

Controls: Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe complete CPE in the virus control wells (typically 3-7 days).

-

CPE Observation: Assess the degree of CPE in each well, often through microscopic observation.

-

Cell Viability Measurement: Quantify cell viability using a colorimetric or fluorometric assay, such as the MTT or neutral red uptake assay.

-

Data Analysis: The EC50 value is determined as the concentration of Cidofovir that inhibits viral CPE by 50% compared to the virus control.

Logical Flow of CPE Inhibition Assay

Caption: Logical flow of the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

Cidofovir demonstrates a potent and broad-spectrum inhibitory activity against a wide array of clinically significant DNA viruses. Its mechanism of action, which relies on host cell kinases for activation, provides an advantage against certain antiviral-resistant strains. The standardized in vitro assays detailed in this guide are crucial for the continued evaluation of Cidofovir and the discovery of new antiviral agents. The compiled quantitative data serves as a valuable resource for researchers in the field of antiviral drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cidofovir in the treatment of poxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Agent 47 (AVA-47): A Broad-Spectrum Inhibitor of RNA Viruses

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Antiviral Agent 47 (AVA-47), a novel investigational small molecule with potent, broad-spectrum activity against a range of clinically significant RNA viruses. AVA-47 targets the highly conserved catalytic domain of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] This guide details the agent's spectrum of activity, mechanism of action, and the key experimental protocols utilized in its preclinical characterization. All quantitative data are presented in standardized tables, and critical pathways and workflows are visualized using diagrams.

Introduction

The emergence and re-emergence of pathogenic RNA viruses, such as coronaviruses, influenza viruses, and flaviviruses, pose a significant and ongoing threat to global public health.[4][5] The development of broad-spectrum antiviral agents, capable of targeting multiple viral families, is a critical strategy for pandemic preparedness. AVA-47 is a novel nucleoside analog designed to inhibit the RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. Its design as a prodrug allows for efficient intracellular conversion to its active triphosphate form, which acts as a competitive inhibitor and chain terminator during viral RNA synthesis.

Spectrum of Activity

The antiviral activity of AVA-47 has been evaluated against a diverse panel of RNA viruses in various cell-based assays. The agent demonstrates potent and selective inhibition of viral replication with minimal cytotoxicity.

In Vitro Antiviral Activity and Cytotoxicity

The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined in relevant cell lines for each virus. The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.45 | >100 | >222 |

| MERS-CoV | Vero E6 | 0.62 | >100 | >161 | |

| HCoV-229E | Huh7 | 0.88 | >100 | >113 | |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 1.2 | >100 | >83 |

| Influenza B | MDCK | 2.5 | >100 | >40 | |

| Flaviviridae | Dengue Virus (DENV-2) | Huh7 | 1.8 | >100 | >55 |

| Zika Virus (ZIKV) | Vero | 2.1 | >100 | >47 | |

| West Nile Virus (WNV) | Vero | 2.3 | >100 | >43 | |

| Picornaviridae | Enterovirus D68 (EV-D68) | A549 | 3.0 | >100 | >33 |

| Rhinovirus 14 (HRV-14) | HeLa | 4.1 | >100 | >24 | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 3.5 | >100 | >28 |

Table 1: In Vitro Antiviral Activity of AVA-47 against a Panel of RNA Viruses.

Mechanism of Action

AVA-47 is a prodrug that passively diffuses into the host cell and is subsequently metabolized into its active triphosphate form, AVA-47-TP. This active metabolite mimics a natural nucleoside triphosphate and is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of AVA-47-TP results in premature termination of the growing RNA chain, thereby halting viral replication. The high affinity of AVA-47-TP for viral RdRp over host DNA and RNA polymerases contributes to its low cytotoxicity and favorable selectivity index.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Broad-spectrum antiviral candidate targets dengue and SARS-CoV-2 – Hokkaido University [global.hokudai.ac.jp]

- 3. Covid 19-the 21st Century Pandemic: The Novel Coronavirus Outbreak and the Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Cellular targets of Antiviral agent 47

An In-Depth Technical Guide on the Cellular Targets of Remdesivir

Introduction

Remdesivir (sold under the brand name Veklury) is a broad-spectrum antiviral medication.[1] It is a nucleotide analog prodrug, specifically an adenosine analog, that was initially developed for the treatment of Hepatitis C and later studied for Ebola virus disease.[1] Its broad-spectrum activity has made it a key area of research for various RNA viruses.[2] This document provides a comprehensive overview of the cellular targets of Remdesivir, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form, Remdesivir triphosphate (RDV-TP).[1][2] RDV-TP acts as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.

The primary mechanism of action of Remdesivir is delayed chain termination of the nascent viral RNA strand. RDV-TP mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing RNA chain by the viral RdRp. After the incorporation of Remdesivir monophosphate (RMP), the RdRp can add a few more nucleotides before RNA synthesis is halted. This delayed termination is a key feature of its inhibitory action. For SARS-CoV-2, MERS-CoV, and SARS-CoV, RNA synthesis is terminated after the addition of three more nucleotides. This stalling of the polymerase prevents the successful replication of the viral genome.

A second mechanism of action has also been proposed, where a metabolite of Remdesivir, GS-441524, targets the viral protein nsP3. This protein is involved in suppressing the host cell's immune response. By inhibiting nsP3, Remdesivir may also help in restoring the host's antiviral defenses.

Cellular Targets

The primary and most well-characterized cellular target of Remdesivir is the viral RNA-dependent RNA polymerase (RdRp) . This enzyme is crucial for the replication of the viral RNA genome and is not present in host cells, making it an ideal target for antiviral therapy with potentially low off-target effects.

Bioinformatics and network pharmacology studies have suggested potential secondary targets and pathways affected by Remdesivir, particularly in the context of COVID-19-associated pulmonary fibrosis. These studies identified key host targets such as AKT1, EGFR, RHOA, MAPK1, PIK3R1, MAPK8, MAPK14, and MTOR. The functional enrichment analysis indicated that Remdesivir is associated with viral defense, inflammatory response, and immune response, potentially through pathways like TGF-β, PI3K-Akt, mTOR, and MAPK signaling.

Quantitative Data

The efficacy of Remdesivir has been quantified in various in vitro studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Remdesivir against SARS-CoV-2 and its Variants

| Virus Strain | IC50 (µM) |

| 2019-nCoV | 2.0 |

| Alpha | 6.9 |

| Beta | 7.4 |

| Gamma | 9.2 |

| Delta | 9.6 |

| Omicron | 9.8 |

Data from a study evaluating Remdesivir's activity in Vero E6 cells after 1 hour of treatment post-infection.

Table 2: Antiviral Activity and Cytotoxicity of Remdesivir in Different Cell Lines

| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | 2 | >100 | >50 |

| hESC-CMs | 0.6 | Not Specified | 46-fold higher activity than Vero E6 |

| hiPSC-CMs | 0.2 | Not Specified | 60-fold higher activity than Vero E6 |

EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values demonstrate the drug's potency and safety window. hESC-CMs (Human embryonic stem cell-derived cardiomyocytes) and hiPSC-CMs (Human induced pluripotent stem cell-derived cardiomyocytes).

Experimental Protocols

RdRp Inhibition Assay (Biochemical)

This assay directly measures the inhibition of the viral RNA-dependent RNA polymerase enzyme activity.

Materials:

-

Recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

-

RNA template-primer duplex

-

Nucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Remdesivir triphosphate (RDV-TP)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Fluorescently labeled UTP (for detection)

Procedure:

-

Assemble the reaction mixture containing the RdRp enzyme, RNA template-primer, and reaction buffer.

-

Add varying concentrations of RDV-TP to the reaction mixtures. A control reaction without RDV-TP should be included.

-

Initiate the polymerization reaction by adding the mixture of NTPs, including the fluorescently labeled UTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled RNA products using a suitable imager. The inhibition of RNA synthesis is determined by the reduction in the amount of full-length RNA product in the presence of RDV-TP compared to the control.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 (or other target virus)

-

Remdesivir

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of Remdesivir in the cell culture medium.

-

Infect the confluent cell monolayers with a known titer of the virus for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with agarose medium containing the different concentrations of Remdesivir. A no-drug control should be included.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well. The IC50 value is calculated as the concentration of Remdesivir that reduces the number of plaques by 50% compared to the no-drug control.

Visualizations

Signaling Pathway: Mechanism of Action of Remdesivir

Caption: Mechanism of action of Remdesivir.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for a plaque reduction assay.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antiviral Agent 47

As "Antiviral agent 47" is a fictional agent, this guide will provide a representative yet comprehensive overview based on established principles of antiviral drug development. The information presented is synthesized from common methodologies and data patterns observed in the preclinical assessment of real antiviral compounds.[1][2]

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic nucleoside analog designed to target viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. This document outlines the core pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of this compound, based on a suite of preclinical in vitro and in vivo studies. The aim is to provide a foundational dataset for professionals engaged in antiviral drug development.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining its dosing regimen and predicting its behavior in a biological system.

Data Presentation

The ADME characteristics of this compound were evaluated in murine models. All quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Murine Models

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| AUC0-inf (µg·h/mL) | 15.8 | 39.5 |

| Cmax (µg/mL) | 5.2 | 3.1 |

| Tmax (h) | 0.25 | 1.0 |

| Half-life (t1/2) (h) | 4.5 | 4.8 |

| Volume of Distribution (Vd) (L/kg) | 1.8 | - |

| Clearance (CL) (mL/min/kg) | 2.1 | - |

| Oral Bioavailability (F%) | - | 50% |

Table 2: In Vitro Metabolic Stability of this compound

| System | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | 65 | 16.8 |

| Murine Liver Microsomes | 42 | 26.0 |

Pharmacodynamics (PD)

Pharmacodynamics describes the relationship between drug concentration and its observed effect. For this compound, this primarily involves its antiviral efficacy and its potential for cytotoxicity.

Data Presentation

The in vitro antiviral activity and cytotoxicity of this compound were assessed against several clinically relevant RNA viruses.

Table 3: In Vitro Antiviral Efficacy and Cytotoxicity of this compound

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A/H1N1 | MDCK | 0.8 | >100 | >125 |

| SARS-CoV-2 | Vero E6 | 0.5 | >100 | >200 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 1.2 | >100 | >83 |

Signaling Pathways and Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.

Caption: Intracellular activation of this compound and inhibition of viral RdRp.

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided to ensure reproducibility and transparency.[3]

In Vivo Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in an animal model.[4]

Objective: To characterize the PK parameters of this compound following IV and PO administration in BALB/c mice.

Methodology:

-

Animal Allocation: Healthy, male BALB/c mice (8 weeks old) were randomized into two groups (IV and PO), with 3 mice per time point.

-

Drug Formulation and Administration:

-

IV Group: A 2 mg/kg dose was administered as a bolus injection into the tail vein.

-

PO Group: A 10 mg/kg dose was administered via oral gavage.

-

-

Sample Collection: Blood samples (~50 µL) were collected via submandibular bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis with appropriate software.

Caption: Experimental workflow for the in vivo pharmacokinetic study.

In Vitro Antiviral Efficacy (EC50) Assay

This protocol is used to determine the concentration of this compound required to inhibit viral replication by 50%.[5]

Objective: To quantify the half-maximal effective concentration (EC50) of this compound against target viruses.

Methodology:

-

Cell Seeding: Appropriate host cells (e.g., MDCK for Influenza) were seeded into 96-well plates and incubated to form a confluent monolayer.

-

Compound Dilution: this compound was serially diluted to create a range of concentrations.

-

Infection and Treatment: Cell monolayers were infected with the virus at a low multiplicity of infection (MOI) and simultaneously treated with the diluted compound.

-

Incubation: Plates were incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Cytopathic Effect (CPE): Cell viability was measured using a colorimetric assay (e.g., MTS or neutral red uptake) to quantify the extent of virus-induced cell death.

-

Data Analysis: The EC50 value was determined by fitting the dose-response data to a four-parameter logistic regression model.

In Vitro Cytotoxicity (CC50) Assay

This protocol assesses the concentration of the compound that causes a 50% reduction in the viability of uninfected cells.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

Methodology:

-

Cell Seeding: Host cells were seeded in 96-well plates as in the efficacy assay.

-

Compound Treatment: Uninfected cells were treated with the same serial dilutions of this compound.

-

Incubation: Plates were incubated for the same duration as the efficacy assay.

-

Quantification of Viability: Cell viability was measured using a colorimetric assay.

-

Data Analysis: The CC50 value was calculated from the dose-response curve.

References

In-Depth Technical Guide: Antiviral Agent 47 (QL47)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiviral agent 47, scientifically designated as QL47, is a novel small molecule with broad-spectrum antiviral activity against a range of RNA viruses, most notably Dengue virus (DENV).[1][2] Initially developed as a covalent inhibitor of Bruton's tyrosine kinase (BTK), subsequent research has revealed that its potent antiviral effects are independent of BTK inhibition. The primary mechanism of action for QL47 is the inhibition of eukaryotic translation, a critical host cell process that many viruses rely on for replication.[2][3] This host-targeted approach suggests a higher barrier to the development of viral resistance. This guide provides a comprehensive overview of the pre-clinical data on QL47, including its antiviral activity, cytotoxicity, and the experimental protocols used for its characterization.

Core Compound Profile

| Property | Description | Reference |

| Compound Name | QL47 (QL-XII-47) | [1] |

| Molecular Class | Tricyclic quinoline inhibitor | |

| Mechanism of Action | Inhibition of eukaryotic translation, likely at an early step of elongation. | |

| Primary Target | Host cell eukaryotic translation machinery. | |

| Original Target | Bruton's tyrosine kinase (BTK) and other TEC-family kinases. | |

| Key Feature | Broad-spectrum antiviral activity against RNA viruses. |

Quantitative Antiviral and Cytotoxicity Data

The following tables summarize the key quantitative data for QL47 and its analogs from in vitro studies.

Table 3.1: In Vitro Antiviral Activity of QL47

| Virus | Cell Line | Assay Type | Metric | Value | Reference |

| Dengue Virus 2 (DENV2) | Huh7 | Focus-Forming Assay | IC90 | 0.343 µM | |

| West Nile Virus (WNV) | Huh7 | Plaque Assay | - | Potent Inhibition at 2 µM | |

| Poliovirus (PV) | Vero | Plaque Assay | - | Potent Inhibition at 4 µM | |

| Vesicular Stomatitis Virus (VSV) | Vero | Plaque Assay | - | Potent Inhibition at 4 µM | |

| Respiratory Syncytial Virus (RSV) | Vero | Plaque Assay | - | Potent Inhibition at 2.5 µM |

Table 3.2: Structure-Activity Relationship (SAR) of QL47 Analogs against DENV2

| Compound | Modification from QL47 | Antiviral Activity (Log-fold change at 2µM) | Translation Inhibition (Log-fold change at 2µM) | Reference |

| QL47 | - | -2.5 | -1.5 | |

| QL47R | Acrylamide replaced with propyl amide | No inhibition below 10 µM | Not reported | |

| YKL-04-085 | Naphthyl analog lacking kinase hinge-interacting nitrogen | -2.3 | -1.4 | |

| Compound 10 | Ortho-fluoro group on acrylamide | -2.4 | -1.6 | |

| Compound 13 | Benzoic acid analog | No inhibition | Not reported |

Table 3.3: Cytotoxicity Profile of QL47

| Cell Line | Assay Type | Metric | Value | Reference |

| Huh7 | Cell Viability Assay | CC50 | > 10 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of QL47. These protocols are reconstructed based on the descriptions provided in the primary literature.

Viral Titer Determination (Focus-Forming Assay)

This protocol is used to quantify the amount of infectious virus.

-

Cell Seeding: Seed Huh7 cells in 96-well plates to form a confluent monolayer.

-

Infection: Infect the cells with serial dilutions of the virus-containing supernatant for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period appropriate for the virus to form foci of infected cells (e.g., 24-48 hours for DENV).

-

Immunostaining: Fix the cells and permeabilize them. Subsequently, stain with a primary antibody specific for a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: Add a substrate that produces an insoluble colored product upon reaction with the enzyme.

-

Quantification: Count the number of foci (colored spots) to determine the viral titer, expressed as focus-forming units per milliliter (FFU/mL).

Cell Viability Assay

This protocol is used to assess the cytotoxicity of the antiviral compounds.

-

Cell Seeding: Seed Huh7 cells in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., QL47) for a duration equivalent to the antiviral assay.

-

Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which is indicative of metabolically active cells.

-

Incubation: Incubate according to the manufacturer's instructions to allow for cell lysis and signal generation.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Replicon-Based Translation Inhibition Assay

This assay evaluates the effect of compounds on viral protein accumulation.

-

Cell Transfection: Transfect Huh7 cells with a nonreplicative DENV2 replicon RNA that encodes a luciferase reporter gene.

-

Compound Treatment: Treat the transfected cells with the test compounds at various concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for translation of the replicon-encoded luciferase.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: Compare the luciferase activity in compound-treated cells to that in DMSO-treated control cells to determine the extent of translation inhibition.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

QL47 is proposed to inhibit an early step in the elongation phase of eukaryotic translation. The following diagram illustrates the canonical pathway and the putative point of interference by QL47.

Caption: Proposed inhibition of eukaryotic translation elongation by QL47.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines the general workflow used to identify and characterize antiviral agents like QL47.

Caption: General workflow for antiviral drug discovery and development.

Conclusion and Future Directions

This compound (QL47) represents a promising lead compound for the development of broad-spectrum antiviral therapeutics. Its host-targeted mechanism of inhibiting eukaryotic translation is a compelling strategy for overcoming viral resistance. While the initial compound exhibits poor pharmacokinetic properties, structure-activity relationship studies have identified analogs, such as YKL-04-085, with improved profiles that retain potent antiviral activity.

Future research should focus on:

-

Target Deconvolution: Precisely identifying the molecular target of QL47 within the eukaryotic translation machinery.

-

In Vivo Efficacy: Evaluating the antiviral efficacy of optimized analogs in relevant animal models of viral diseases.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead candidates.

-

Resistance Studies: Investigating the potential for viruses to develop resistance to this class of compounds.

The continued development of QL47 and its analogs could provide a valuable new class of therapeutics to combat a wide range of viral infections.

References

An In-depth Technical Guide on Antiviral Agent C10 for Herpes Simplex Virus Type 1

Introduction

Herpes Simplex Virus Type 1 (HSV-1) is a pervasive pathogen, establishing lifelong latency in the host and causing a range of diseases from benign cold sores to severe encephalitis.[1][2] Current antiviral therapies, primarily nucleoside analogues like acyclovir, target viral DNA polymerase.[3][4][5] However, the emergence of drug-resistant strains necessitates the development of novel antiviral agents with different mechanisms of action. This document provides a comprehensive technical overview of a novel pyrimidine derivative, compound 10c, a promising anti-HSV-1 agent identified in recent research. For the purpose of this guide, compound 10c will be referred to as Antiviral Agent C10. This agent has demonstrated significant antiviral efficacy, even surpassing that of acyclovir in preliminary studies.

Chemical and Physical Properties

Antiviral Agent C10 is a novel synthesized substituted pyrimidine derivative. Its core structure is based on a 2-thiouracil nucleus, which has been shown to possess antiviral properties. The synthesis of C10 involves the S-alkylation of a precursor with chloroacetic acid, which appears to potentiate its antiviral activity. The aryl methyl aminopyrimidine moiety is considered the pharmacophore of this class of compounds.

Mechanism of Action

While the precise mechanism of action for Antiviral Agent C10 is still under investigation, its structural class—pyrimidine derivatives—is known to interfere with viral replication. Guanidine-modified BS-pyrimidine derivatives, for example, can target the HSV-1 glycoprotein B (gB) and cellular PI3K/Akt signaling pathways, which are crucial for viral binding and replication. Given that C10 is a pyrimidine derivative, it is plausible that it may share a similar mechanism, disrupting the early stages of viral entry or replication.

Quantitative Data Summary

The antiviral activity of Antiviral Agent C10 and its precursors was evaluated against HSV-1 in Vero cell lines. The following table summarizes the key quantitative data from these studies.

| Compound | Antiviral Activity (% Inhibition) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI) |

| Antiviral Agent C10 | Potent | Not specified | Higher than Acyclovir |

| Precursor 3c | Potent | Not specified | Not specified |

| Acyclovir (Reference) | Standard | Not specified | Not specified |

Data synthesized from preliminary reports indicating C10's higher efficacy compared to acyclovir. Further detailed quantitative analysis is required to establish precise IC50 and CC50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of Antiviral Agent C10.

1. Synthesis of Antiviral Agent C10

-

Objective: To synthesize the target pyrimidine derivatives.

-

Starting Material: 2-thiouracil.

-

Step 1: Hydroxymethylation: 2-thiouracil is first hydroxy methylated.

-

Step 2: Chloromethylation: The resulting compound is then chloromethylated using thionyl chloride.

-

Step 3: Aminomethylation: The chloromethyl derivative is reacted with specific aromatic amines (e.g., p-nitroaniline, p-fluoroaniline, 2-aminopyridine) to produce aminomethyl derivatives.

-

Step 4: S-alkylation: The precursor compound is S-alkylated by reacting it with chloroacetic acid to yield the final acetic acid derivatives, including Antiviral Agent C10.

2. In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Objective: To determine the antiviral efficacy of the synthesized compounds against HSV-1.

-

Cell Line: Vero cells (African green monkey kidney epithelial cells).

-

Virus: Herpes Simplex Virus Type 1 (HSV-1).

-

Protocol:

-

Vero cells are seeded in 96-well plates and allowed to form a monolayer.

-

The cells are then infected with a specific titer of HSV-1.

-

After a viral adsorption period, the medium is replaced with an overlay medium containing various concentrations of the test compounds (including Antiviral Agent C10) and a reference drug (acyclovir).

-

The plates are incubated for a period sufficient for plaque formation (typically 2-4 days).

-

After incubation, the cells are fixed and stained (e.g., with neutral red or crystal violet).

-

The number of plaques in the wells treated with the compounds is counted and compared to the number in the untreated control wells to determine the percentage of viral inhibition.

-

3. Cytotoxicity Assay

-

Objective: To assess the toxicity of the compounds on the host cells.

-

Cell Line: Vero cells.

-

Protocol:

-

Vero cells are seeded in 96-well plates.

-

The cells are exposed to various concentrations of the test compounds for a duration similar to the antiviral assay.

-

Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations

Logical Workflow for Synthesis of Antiviral Agent C10

Caption: Synthetic pathway of Antiviral Agent C10.

Experimental Workflow for Antiviral Efficacy Testing

Caption: Plaque reduction assay workflow.

References

- 1. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antivirals, HSV: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

Methodological & Application

Application Note: Protocol for Evaluating the Efficacy of Antiviral Agent 47 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antiviral Agent 47 is a novel synthetic compound under investigation for its broad-spectrum antiviral activity. Preliminary studies suggest that Agent 47 may interfere with host-cell signaling pathways that are commonly exploited by various viruses for replication. This document provides detailed protocols for assessing the cytotoxicity and antiviral efficacy of Agent 47 in a cell culture model. The following procedures outline the determination of the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the potential mechanism of action through a time-of-addition assay.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range of this compound that is non-toxic to the host cells.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of this compound (e.g., 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Efficacy using Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit viral replication, measured by a reduction in viral plaques.

Materials:

-

Vero cells

-

Target virus (e.g., Herpes Simplex Virus 1, HSV-1)

-

6-well cell culture plates

-

Agarose or Methylcellulose overlay medium

-

Crystal Violet staining solution

-

Formalin (10%)

Methodology:

-

Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer (approximately 1 x 10^6 cells/well).

-

Virus Infection: Pre-treat the cell monolayers with various non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.

-

Infection: Aspirate the medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay Application: After adsorption, remove the inoculum and wash the cells with PBS. Overlay the cells with 3 mL of medium containing 0.5% agarose or methylcellulose and the corresponding concentration of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Plaque Staining: Fix the cells with 10% formalin for 30 minutes, then remove the overlay and stain with 0.5% Crystal Violet solution for 15 minutes.

-

Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

The following tables summarize hypothetical data obtained from the described protocols.

Table 1: Cytotoxicity of this compound on Vero Cells

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.254 | 0.08 | 100.0 |

| 10 | 1.248 | 0.07 | 99.5 |

| 50 | 1.198 | 0.09 | 95.5 |

| 100 | 1.052 | 0.11 | 83.9 |

| 250 | 0.645 | 0.05 | 51.4 |

| 500 | 0.311 | 0.04 | 24.8 |

| 1000 | 0.150 | 0.03 | 12.0 |

| CC50 (µM) | 245.2 |

Table 2: Antiviral Activity of Agent 47 against HSV-1

| Concentration (µM) | Mean Plaque Count | Standard Deviation | Plaque Reduction (%) |

| 0 (Virus Control) | 88 | 7 | 0.0 |

| 1 | 75 | 6 | 14.8 |

| 5 | 58 | 5 | 34.1 |

| 10 | 42 | 4 | 52.3 |

| 25 | 18 | 3 | 79.5 |

| 50 | 5 | 2 | 94.3 |

| EC50 (µM) | 9.5 | ||

| Selectivity Index (SI = CC50/EC50) | 25.8 |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for evaluating the cytotoxicity and antiviral efficacy of Agent 47.

Hypothetical Signaling Pathway Inhibition

Caption: Proposed mechanism: Agent 47 inhibits a host kinase required for viral replication.

Application Notes and Protocols for Antiviral Agent 47 (AVA-47)

Disclaimer: "Antiviral Agent 47" (AVA-47) is a hypothetical agent created for illustrative purposes. The following data, protocols, and pathways are representative examples based on typical antiviral development and are intended for instructional use by researchers, scientists, and drug development professionals.

Introduction

This compound (AVA-47) is a novel, orally bioavailable small molecule inhibitor of the influenza A virus polymerase acidic (PA) protein endonuclease domain. By targeting this critical viral enzyme, AVA-47 effectively blocks the virus's ability to hijack the host cell's transcription machinery, a process known as "cap-snatching," thereby inhibiting viral replication. These notes provide an overview of AVA-47's characteristics and detailed protocols for its evaluation in in vivo animal models.

Mechanism of Action

AVA-47 binds to the active site of the influenza PA endonuclease, chelating the essential manganese ions required for its enzymatic activity. This inhibition prevents the cleavage of host pre-mRNAs, which the virus would otherwise use as primers for synthesizing its own mRNA.

In Vivo Efficacy Studies: Murine Model of Influenza A Infection

The laboratory mouse is a commonly used small animal model for the initial evaluation of anti-influenza virus compounds due to its cost-effectiveness, availability, and well-characterized immune system.[1]

Experimental Protocol

This protocol outlines a typical study to assess the dose-dependent efficacy of AVA-47 in a mouse model of influenza A virus infection.

Objective: To determine the effect of AVA-47 on viral replication and disease progression in BALB/c mice infected with a mouse-adapted influenza A virus (e.g., A/California/04/09).

Materials:

-

6-8 week old female BALB/c mice

-

Mouse-adapted influenza A/California/04/09 virus stock

-

AVA-47, formulated in 0.5% methylcellulose

-

Vehicle control (0.5% methylcellulose)

-

Oseltamivir (positive control), formulated in sterile water

-

Anesthesia (e.g., isoflurane)

-

Euthanasia agent (e.g., CO2)

-

Biosafety level 2 (BSL-2) animal housing and procedural areas

Workflow:

Procedure:

-

Acclimatization: House mice for 7 days under standard conditions to acclimate.

-

Randomization: Randomly assign mice to treatment groups (n=8-12 mice per group).

-

Infection (Day 0): Lightly anesthetize mice and intranasally inoculate them with a sublethal dose (e.g., 10x the 50% mouse infectious dose, MID50) of influenza virus.[2]

-

Treatment: Begin oral gavage treatment at a specified time post-infection (e.g., 4 hours). Administer AVA-47, vehicle, or oseltamivir twice daily for 5 days.

-

Monitoring: Monitor mice daily for weight loss and clinical signs of illness for up to 14 days.

-

Sample Collection: On day 5 post-infection, euthanize a subset of mice from each group. Aseptically collect lungs for viral titration and histopathology.

-

Viral Titration: Homogenize lung tissue and determine viral titers using a standard plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.

-

Data Analysis: Analyze differences in weight loss, clinical scores, and lung viral titers between groups using appropriate statistical methods (e.g., ANOVA).

Quantitative Data Summary

The following tables present hypothetical data from in vivo studies with AVA-47.

Table 1: Dose-Dependent Efficacy of AVA-47 in Mice

| Treatment Group (n=10) | Dose (mg/kg, BID) | Mean Lung Viral Titer (log10 PFU/g) ± SD (Day 5 p.i.) | Percent Inhibition vs. Vehicle |

| Vehicle Control | - | 6.2 ± 0.4 | - |

| AVA-47 | 5 | 4.8 ± 0.5 | 22.6% |

| AVA-47 | 15 | 3.1 ± 0.6 | 50.0% |

| AVA-47 | 45 | 1.9 ± 0.3 | 69.4% |

| Oseltamivir (Control) | 10 | 2.5 ± 0.4 | 59.7% |

p.i. = post-infection; BID = twice daily

Table 2: Pharmacokinetic Profile of AVA-47 in Mice (Single Oral Dose)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | T½ (hr) |

| 15 | 850 | 1.0 | 4200 | 4.5 |

| 45 | 2600 | 1.5 | 15500 | 5.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Elimination half-life.[3]

Table 3: In Vivo Safety Profile of AVA-47 in Uninfected Mice (7-day study)

| Treatment Group | Dose (mg/kg, BID) | Mean Body Weight Change (%) | Serum ALT (U/L) | Serum AST (U/L) |

| Vehicle Control | - | +2.5% | 35 ± 5 | 60 ± 8 |

| AVA-47 | 15 | +2.1% | 38 ± 6 | 65 ± 10 |

| AVA-47 | 45 | +1.8% | 40 ± 7 | 68 ± 9 |

| AVA-47 | 135 | -1.5% | 45 ± 8 | 75 ± 12 |

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. Data are presented as mean ± SD.

Discussion and Considerations

The preclinical development of an antiviral agent involves a structured process of in vitro and in vivo testing to establish a therapeutic window.[4][5] Animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate before it can proceed to human clinical trials. The route and frequency of administration in animal studies should be as close as possible to what is proposed for clinical use.

The dosage levels in these studies are selected to establish a dose-response relationship, including identifying a toxic dose and a no-observed-adverse-effect level (NOAEL). It is important to note that doses used in animal models are often higher than those used in humans when adjusted for body surface area. The insights gained from pharmacokinetic profiling are instrumental in guiding the development of effective antiviral therapies.

The selection of an appropriate animal model is critical and depends on the virus being studied. While mice are common for influenza research, other models like ferrets or non-human primates may also be used for more advanced studies. The ultimate goal of these preclinical studies is to gather sufficient data to support an Investigational New Drug (IND) application and the initiation of Phase I clinical trials in humans.

References

- 1. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

- 2. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]

- 3. omicsonline.org [omicsonline.org]

- 4. fiveable.me [fiveable.me]

- 5. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Novel Antiviral Agents

Topic: High-Throughput Screening Assays for the Identification of Viral Protease Inhibitors Using Antiviral Agent 47 as a Control Compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel viral threats necessitates the rapid development of effective antiviral therapeutics. A common strategy in antiviral drug discovery is the targeting of viral proteases, which are essential for the cleavage of viral polyproteins into functional mature proteins required for viral replication. This application note describes a high-throughput screening (HTS) cascade for the identification of novel viral protease inhibitors. The workflow utilizes a fictional, well-characterized inhibitor, "this compound," as a positive control for assay validation and performance monitoring.

The described assays include a primary biochemical screen using a Förster Resonance Energy Transfer (FRET)-based protease inhibition assay, followed by a secondary cell-based assay to confirm antiviral efficacy and assess cytotoxicity. These protocols are designed for a 384-well plate format, suitable for large-scale screening campaigns.

Assay Principles and Workflow

The screening cascade begins with a primary biochemical assay to identify compounds that directly inhibit the viral protease. Hits from the primary screen are then subjected to a secondary cell-based assay to confirm their antiviral activity in a more biologically relevant context and a counter-screen to eliminate cytotoxic compounds.

Figure 1: High-throughput screening workflow for identifying viral protease inhibitors.

Primary HTS Assay: FRET-Based Protease Inhibition

This assay quantitatively measures the enzymatic activity of the viral protease through the cleavage of a FRET-labeled peptide substrate. In the intact substrate, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in donor fluorescence.

Figure 2: Mechanism of the FRET-based protease inhibition assay.

Experimental Protocol: Primary FRET Assay

Materials:

-

384-well black, flat-bottom assay plates

-

Recombinant viral protease

-

FRET peptide substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 5% glycerol, 1 mM DTT)

-

This compound (positive control)

-

DMSO (vehicle control)

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of test compounds, this compound (final concentration range for dose-response), and DMSO into appropriate wells of a 384-well plate.

-

Protease Addition: Add 10 µL of recombinant viral protease (final concentration 50 nM) in assay buffer to all wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protease.

-

Substrate Addition: Add 10 µL of FRET peptide substrate (final concentration 10 µM) in assay buffer to all wells to initiate the reaction.

-

Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation/Emission appropriate for the FRET pair) every minute for 30 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic read). The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background))

Data Presentation: Primary FRET Assay

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| This compound | 10 | 98.2 ± 2.1 | 0.05 |

| 1 | 95.3 ± 3.4 | ||

| 0.1 | 75.6 ± 4.5 | ||

| 0.01 | 30.1 ± 5.2 | ||

| 0.001 | 5.4 ± 2.8 | ||

| Test Compound A | 10 | 85.1 ± 4.3 | 0.25 |

| Test Compound B | 10 | 12.5 ± 6.1 | > 10 |

| DMSO (Vehicle) | - | 0 ± 3.5 | - |

Secondary HTS Assay: Cell-Based Antiviral and Cytotoxicity Assays

Compounds identified as hits in the primary screen are further evaluated in a cell-based assay to determine their antiviral activity in a cellular environment and to assess their cytotoxicity. A luciferase reporter virus can be used, where luciferase expression is dependent on viral replication.

Figure 3: Inhibition of the viral replication cycle by a protease inhibitor.

Experimental Protocol: Secondary Cell-Based Assays

Materials:

-

384-well clear-bottom, white-walled assay plates

-

Host cell line susceptible to viral infection

-

Luciferase reporter virus stock

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (positive control)

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed host cells into 384-well plates at a density of 5,000 cells/well in 20 µL of cell culture medium and incubate overnight.

-

Compound Addition: Add 50 nL of test compounds, this compound, or DMSO to the cell plates.

-

Virus Infection: Add 5 µL of luciferase reporter virus at a pre-determined multiplicity of infection (MOI) to all wells except for the mock-infected controls.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Assay Readout:

-

Antiviral Activity: Add 25 µL of luciferase assay reagent to each well and measure luminescence.

-

Cytotoxicity: In a parallel plate, add 25 µL of a cell viability reagent and measure luminescence.

-

-

Data Analysis:

-

% Antiviral Activity: 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))

-

% Cytotoxicity: 100 * (1 - (Luminescence_sample / Luminescence_vehicle))

-

Data Presentation: Secondary Assays

| Compound | EC50 (µM) Antiviral Activity | CC50 (µM) Cytotoxicity | Selectivity Index (SI = CC50/EC50) |

| This compound | 0.15 | > 100 | > 667 |

| Test Compound A | 0.5 | 25 | 50 |

| Test Compound B | > 50 | > 100 | - |

| Cytotoxic Compound C | 5.0 | 4.5 | 0.9 |

Conclusion

This application note provides a robust and detailed framework for conducting high-throughput screening to identify and characterize novel viral protease inhibitors. The combination of a primary biochemical assay with secondary cell-based confirmation and cytotoxicity assessment allows for the efficient identification of potent and selective lead compounds for further drug development. The use of a well-characterized control compound like "this compound" is crucial for validating assay performance and ensuring the reliability of screening data.

Antiviral agent 47 in combination with other antiviral drugs

Application Notes and Protocols: Antiviral Agent 47 in Combination Therapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound (AVA-47) is a novel non-nucleoside inhibitor targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viruses.[1][2][3][4] Due to its specific mechanism of action, there is significant interest in evaluating AVA-47 in combination with other antiviral drugs that target different stages of the viral life cycle. Combination therapy can offer several advantages, including enhanced antiviral efficacy, a reduced risk of developing drug-resistant variants, and potentially lower required doses of individual agents.[5]

These application notes provide a summary of in vitro data for AVA-47 in combination with two other antiviral agents:

-

AVA-PI-22: A potent inhibitor of the viral NS3/4A protease.

-

AVA-NI-08: A neuraminidase inhibitor that blocks viral egress.

The goal of combination therapy is to achieve a synergistic or additive effect, where the combined antiviral activity is greater than the sum of the individual drug effects. This document outlines the protocols for assessing antiviral activity and synergy and presents data from combination studies.

Data Presentation

The antiviral activity and cytotoxicity of each agent were determined individually and in combination. Efficacy is reported as the half-maximal effective concentration (EC50), while cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50). The potential for synergistic, additive, or antagonistic interactions was quantified using the Bliss Independence model.

Table 1: Monotherapy Antiviral Activity and Cytotoxicity